molecular formula C8H4F3N3O B14849230 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B14849230
M. Wt: 215.13 g/mol
InChI Key: LKAQYWCHDRKSGU-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-A]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed:

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The imidazo[1,2-A]pyrimidine ring system can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to the desired biological effects .

Comparison with Similar Compounds

  • 6

Properties

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)5-1-12-7-13-2-6(4-15)14(7)3-5/h1-4H

InChI Key

LKAQYWCHDRKSGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)C(F)(F)F)C=O

Origin of Product

United States

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